molecular formula C14H9F2N5O2 B2987890 N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235392-48-9

N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2987890
CAS RN: 1235392-48-9
M. Wt: 317.256
InChI Key: HKJNMCASZBTHEJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound has been studied for its biological activity, particularly as an inhibitor of certain enzymes and receptors. In

Scientific Research Applications

Antimicrobial and Antimycobacterial Activities

Research indicates that derivatives related to N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have shown potential antimicrobial and antimycobacterial activities. Synthesis and evaluation of novel compounds derived from related structures have demonstrated moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Additionally, pyridines and pyrazines substituted with oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing potency up to 16 times that of pyrazinamide, highlighting their antimycobacterial potential (Gezginci et al., 1998).

Cytotoxicity and Antitumor Potential

Compounds with the core structure of N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have been studied for their cytotoxicity and potential as antitumor agents. For instance, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from related chemical structures were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promising results (Hassan et al., 2014).

Nematocidal Activity

Research into fluorine-containing pyrazole carboxamides, closely related to the chemical structure , has uncovered good nematocidal activity against M. incognita, despite showing weak fungicidal activity. This highlights the potential agricultural applications of these compounds (Zhao et al., 2017).

Potential in Photovoltaic Systems

Studies on cocrystals involving pyrazinamide, a compound structurally related to the one , have shown that they could exhibit inhibitory activity against mycobacterium tuberculosis and be formulated as new anti-TB drugs. Moreover, these cocrystals demonstrated good light harvesting efficiency, suggesting potential applications in photovoltaic systems for energy conversion (Al‐Otaibi et al., 2020).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N5O2/c15-9-2-1-8(10(16)5-9)6-19-13(22)14-20-12(21-23-14)11-7-17-3-4-18-11/h1-5,7H,6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJNMCASZBTHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

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